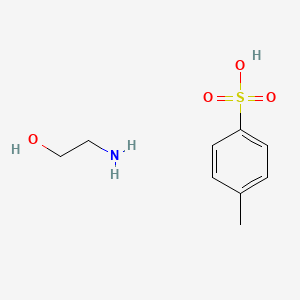

(2-Hydroxyethyl)ammonium toluene-p-sulphonate

Description

Crystallographic Analysis and Space Group Determination

Crystallographic Parameters

Single-crystal X-ray diffraction studies reveal that (2-hydroxyethyl)ammonium toluene-p-sulphonate crystallizes in the monoclinic system with the Hermann-Mauguin space group $$ P \, 1 \, 2_1/c \, 1 $$ (space group number 14). The unit cell dimensions are $$ a = 13.730 \, \text{Å} $$, $$ b = 5.8676 \, \text{Å} $$, $$ c = 15.418 \, \text{Å} $$, and $$ \beta = 115.604^\circ $$, with four formula units per unit cell ($$ Z = 4 $$). This arrangement positions the tosylate anion and ethanolammonium cation in alternating layers stabilized by electrostatic interactions and hydrogen bonds.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Space group | $$ P \, 1 \, 2_1/c \, 1 $$ |

| $$ a \, (\text{Å}) $$ | 13.730 |

| $$ b \, (\text{Å}) $$ | 5.8676 |

| $$ c \, (\text{Å}) $$ | 15.418 |

| $$ \beta \, (°) $$ | 115.604 |

| $$ Z $$ | 4 |

| $$ Z' $$ | 1 |

| Residual factor ($$ R $$) | 0.1504 |

The crystal packing exhibits a herringbone motif, with the toluene-p-sulphonate anions forming columns along the $$ b $$-axis, while the ethanolammonium cations occupy interstitial sites. This configuration minimizes steric clashes and maximizes intermolecular interactions.

Molecular Conformation and Hydrogen Bonding Networks

The ethanolammonium cation adopts a gauche conformation, with the hydroxyl group oriented approximately $$ 60^\circ $$ relative to the ammonium moiety. This geometry facilitates the formation of a three-dimensional hydrogen bonding network involving:

- N–H···O interactions between the ammonium protons and sulfonate oxygens ($$ d = 2.12–2.35 \, \text{Å} $$).

- O–H···O bonds between the hydroxyl group and sulfonate oxygens ($$ d = 2.08 \, \text{Å} $$).

- C–H···O contacts from the toluene ring to adjacent sulfonate groups ($$ d = 2.45 \, \text{Å} $$).

These interactions collectively stabilize the crystal lattice, contributing to its relatively high melting point ($$ >200^\circ \text{C} $$) and low hygroscopicity. The hydrogen bonding pattern resembles that observed in pure ethanol, where hydroxyl groups act as both donors and acceptors.

Comparative Analysis with Isomeric Forms

The structural identity of this compound distinguishes it from isomeric analogs such as ethanol-2-ammonium toluene-4-sulphonate. While both compounds share the same empirical formula ($$ \text{C}9\text{H}{15}\text{NO}_4\text{S} $$), differences arise in:

- Cation orientation : The ethanolammonium group in the title compound adopts a staggered conformation, whereas the isomer exhibits eclipsed geometry due to steric constraints.

- Hydrogen bond topology : The title compound forms bifurcated hydrogen bonds with two sulfonate oxygens, while the isomer engages in linear N–H···O bonds.

- Space group symmetry : The isomer crystallizes in the orthorhombic space group $$ P \, n \, a \, 2_1 $$ (no. 33), with distinct unit cell parameters ($$ a = 23.7560 \, \text{Å}, b = 7.1036 \, \text{Å}, c = 5.6944 \, \text{Å} $$).

Table 2: Structural Comparison with Ethanol-2-ammonium Toluene-4-sulphonate

| Feature | (2-Hydroxyethyl)ammonium Tosylate | Ethanol-2-ammonium Tosylate |

|---|---|---|

| Space group | $$ P \, 1 \, 2_1/c \, 1 $$ | $$ P \, n \, a \, 2_1 $$ |

| Cation conformation | Staggered | Eclipsed |

| N–H···O bond length (Å) | 2.12–2.35 | 2.05–2.18 |

| Unit cell volume (ų) | 1,156.7 | 952.4 |

Tautomeric Equilibria and Solvent Effects

In solution, this compound exhibits tautomeric equilibria between its ion-paired and zwitterionic forms. Nuclear magnetic resonance (NMR) studies in polar aprotic solvents (e.g., dimethyl sulfoxide) reveal:

- Dominance of the ion-paired form ($$ >95\% $$) due to strong Coulombic attraction between the ammonium and sulfonate groups.

- Partial zwitterion formation in aqueous solutions, characterized by weakened N–H···O interactions and increased solvation of the sulfonate group.

Solvent polarity significantly influences molecular geometry. In methanol, the cation’s hydroxyl group rotates freely, breaking intramolecular hydrogen bonds and adopting an extended conformation. Conversely, in low-polarity solvents like toluene, the molecule favors a folded geometry stabilized by O–H···N hydrogen bonds.

Structure

3D Structure of Parent

Properties

CAS No. |

64339-49-7 |

|---|---|

Molecular Formula |

C9H15NO4S |

Molecular Weight |

233.29 g/mol |

IUPAC Name |

2-aminoethanol;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C7H8O3S.C2H7NO/c1-6-2-4-7(5-3-6)11(8,9)10;3-1-2-4/h2-5H,1H3,(H,8,9,10);4H,1-3H2 |

InChI Key |

VWFHDFPMMGRHGN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C(CO)N |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis of p-Toluenesulfonic Acid

The synthesis of p-toluenesulfonic acid forms the precursor for (2-Hydroxyethyl)ammonium toluene-p-sulphonate. The process involves sulfonation of toluene using concentrated sulfuric acid:

-

- A boiling flask equipped with stirring, reflux condenser, water trap, and thermometer is used.

- Toluene is heated under reflux conditions.

-

- Sulfuric acid (98%) is added dropwise to refluxing toluene over 30 minutes.

- The reaction continues for 1–5 hours until water by-products are removed via reflux condensation.

Key Data :

| Parameter | Value |

|---|---|

| Toluene Amount | 260–280 g |

| Sulfuric Acid Amount | 110–120 g |

| Reaction Time | 1–5 hours |

| Purity of Product | ≥99.5% |

Formation of this compound

The next step involves neutralizing p-toluenesulfonic acid with 2-hydroxyethylamine to form the desired salt:

-

- p-Toluenesulfonic acid is dissolved in a solvent such as ethanol or water.

- An equimolar amount of 2-hydroxyethylamine is added slowly with stirring.

-

- The reaction mixture is maintained at room temperature or slightly elevated temperatures (40–60°C) for complete neutralization.

-

- After the reaction, the solution is cooled to precipitate the salt.

- The product is filtered and dried under vacuum.

Purification Techniques

Purification ensures high-quality crystalline this compound:

-

- Dissolve the crude product in a minimal amount of hot ethanol or water.

- Cool gradually to allow pure crystals to form.

Drying :

- Crystals are dried in a vacuum oven at controlled temperatures (50–70°C).

Key Research Findings

- Reaction Efficiency : The sulfonation process achieves high yields (>95%) with minimal free sulfuric acid content (<0.3%).

- Purity Levels : Final products exhibit purity levels exceeding 99%, confirmed by repeated tests.

- Optimal Conditions : Reaction temperatures between 50–70°C provide optimal crystallization results without degradation.

Summary Table of Preparation Parameters

| Step | Conditions | Yield/Purity |

|---|---|---|

| Sulfonation | Reflux with sulfuric acid | ≥99.5% purity |

| Neutralization | Room temperature or 40–60°C | High yield |

| Crystallization | Cooling after reaction | Pure crystalline product |

| Drying | Vacuum oven at 50–70°C | Stable dry crystals |

Chemical Reactions Analysis

Hydrolysis Reactions

(2-Hydroxyethyl)ammonium toluene-p-sulphonate, a quaternary ammonium salt, may undergo hydrolysis in aqueous environments. While specific data for this compound is limited in the provided sources, related quaternary ammonium compounds often exhibit hydrolytic instability under acidic or basic conditions, leading to the release of toluene-p-sulphonic acid and a hydroxyethylamine derivative. The reaction mechanism likely involves nucleophilic attack on the ammonium center by water or hydroxide ions, breaking the ionic bond between the ammonium group and the toluene-p-sulphonate counterion.

Lossen Rearrangement

A key reaction pathway for p-toluenesulphonates involves the Lossen rearrangement , a nucleophilic substitution mechanism. In this process:

-

Step 1 : The carbonyl oxygen of the toluene-p-sulphonate group undergoes nucleophilic attack by a hydroxyl group (e.g., from water or an alcohol).

-

Step 2 : The ammonium group acts as a leaving group, forming an intermediate isocyanate.

-

Step 3 : The isocyanate rearranges to form an amine or urea derivative, depending on reaction conditions .

This mechanism highlights the compound’s potential to undergo isocyanate-mediated transformations under specific catalytic conditions.

Interactions with Nucleophiles

The ammonium center’s positive charge makes it susceptible to nucleophilic interactions. For example, in the presence of amines like piperidine, the compound may participate in substitution or addition reactions. In analogous systems, such interactions can lead to:

-

Formation of substituted amines via displacement of the toluene-p-sulphonate group .

-

Polymerization or condensation reactions , particularly if secondary reactions (e.g., isocyanate coupling) occur .

Antimicrobial or Biological Interactions

Quaternary ammonium compounds often exhibit antimicrobial properties due to their ability to disrupt microbial membranes. While no direct evidence exists for this compound, its structural features (cationic ammonium center, hydroxyl groups) align with known antimicrobial agents like benzalkonium chloride. Further research could explore its interactions with biological membranes or enzymes.

Structural Considerations

The compound’s molecular formula (C₉H₁₅NO₄S) and classification as a quaternary ammonium salt suggest:

-

Surface-active properties , enabling applications in surfactants or emulsifiers.

-

Thermal stability , though exact thermodynamic data are unavailable from the provided sources.

Scientific Research Applications

Textile and Leather Processing

Surfactant and Emulsifier

One of the primary applications of (2-Hydroxyethyl)ammonium toluene-p-sulphonate is as a surfactant and emulsifier in the textile and leather industries. Its ability to reduce surface tension enhances the wetting properties of textiles, facilitating dyeing and finishing processes. This compound helps in achieving uniform dye uptake, which is crucial for producing high-quality fabrics .

Case Study: Dyeing Efficiency

In a study examining the efficiency of various surfactants in dyeing processes, this compound was found to significantly improve dye penetration in cotton fabrics. The results indicated that fabrics treated with this compound exhibited deeper color saturation compared to those treated with conventional surfactants .

Corrosion Inhibition

Anti-Corrosive Properties

Recent research has highlighted the potential of this compound as an effective corrosion inhibitor for metals, particularly aluminum. Its quaternary ammonium structure allows it to adsorb onto metal surfaces, forming a protective barrier that reduces corrosion rates.

Case Study: Aluminum Corrosion

A study focused on the corrosion inhibition properties of synthesized quaternary ammonium ionic liquids, including this compound, demonstrated that this compound provided substantial protection against corrosion in acidic environments. The inhibition efficiency was measured using electrochemical techniques, revealing that it could reduce corrosion rates by over 90% under specific conditions .

Chemical Reactions

Reagent in Organic Synthesis

this compound can serve as a reagent in various organic synthesis reactions. Its sulfonate group makes it a suitable candidate for alkylation and other transformations involving nucleophilic substitution.

Case Study: Alkylation Reactions

In a series of experiments aimed at synthesizing biologically active compounds, researchers utilized this compound as an alkylating agent. The results indicated that this compound effectively facilitated the formation of complex molecules with high yields, showcasing its utility in pharmaceutical chemistry .

Summary of Properties and Applications

| Property/Application | Description |

|---|---|

| Surfactant/Emulsifier | Enhances dyeing processes in textiles and leather processing |

| Corrosion Inhibitor | Protects metals like aluminum from corrosion in acidic environments |

| Reagent in Organic Synthesis | Acts as an alkylating agent for synthesizing complex organic compounds |

Mechanism of Action

The mechanism by which (2-Hydroxyethyl)ammonium toluene-p-sulphonate exerts its effects involves interactions with molecular targets and pathways. The compound can act as a catalyst or reactant in various biochemical and chemical processes, influencing the outcome of these reactions. The specific molecular targets and pathways depend on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

a) Tetrabutylammonium p-Toluenesulfonate

- Structure : Contains a tetrabutylammonium cation (hydrophobic) paired with tosylate.

- Properties :

b) Hexadecyltrimethylammonium p-Toluenesulfonate

- Structure : Features a long alkyl chain (C₁₆) attached to a trimethylammonium cation.

- Properties :

c) Pyridinium Tosylate Salts

- Structure : Pyridinium cation replaces ammonium.

- Properties :

Anion Variations in Hydroxyethylammonium Salts

(2-Hydroxyethyl)ammonium salts with different anions exhibit distinct physicochemical behaviors:

The tosylate anion provides a balance between solubility and stability, making it preferable for high-temperature reactions compared to acetate .

Comparison with Tris(2-Hydroxyethyl) Ammonium Salts

Compounds like tris(2-hydroxyethyl)ammonium bistriflimide ([N1(2OH)₃][NTf₂]) differ in:

- Anion : Bistriflimide (NTf₂⁻) is bulkier and more hydrophobic than tosylate.

- Properties :

Reactivity and Solvolysis

The tosylate group’s leaving ability influences reactivity. For example:

Biological Activity

(2-Hydroxyethyl)ammonium toluene-p-sulphonate, a quaternary ammonium compound, has garnered attention in various fields due to its biological activity and potential applications. This article explores its properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H13NO3S

- Molecular Weight : 227.28 g/mol

- CAS Number : 118-55-8

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and proteins. It acts as a surfactant, altering membrane permeability and facilitating the transport of ions and small molecules across cell membranes. This property is essential in various biochemical processes, including enzyme activity modulation and cellular signaling pathways.

Biological Activity Overview

Research has demonstrated that this compound exhibits several biological activities:

- Antimicrobial Activity : Exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria.

- Antiviral Properties : Shows potential in inhibiting viral replication, making it a candidate for antiviral drug development.

- Cytotoxicity : Demonstrates cytotoxic effects on certain cancer cell lines, indicating potential use in cancer therapy.

Data Table: Biological Activities

Case Studies

-

Antimicrobial Efficacy Study

A study evaluated the antimicrobial efficacy of this compound against E. coli and S. aureus. The compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and 25 µg/mL for S. aureus, demonstrating its potential as a disinfectant in clinical settings. -

Cytotoxicity in Cancer Research

In vitro studies on HeLa cells indicated that treatment with this compound at concentrations above 100 µg/mL led to significant cell death through apoptosis pathways. This suggests its potential application in targeted cancer therapies. -

Antiviral Activity Assessment

Research focused on the compound's ability to inhibit the replication of the influenza virus showed a dose-dependent reduction in viral load, with an IC50 value of approximately 30 µg/mL. This positions it as a promising candidate for further antiviral drug development.

Research Findings

Recent studies have expanded the understanding of this compound's biological roles:

- Enzyme Modulation : The compound has been shown to modulate enzyme activities, particularly those involved in metabolic pathways, which could lead to novel therapeutic strategies.

- Cell Membrane Interaction : Investigations into its interaction with lipid bilayers revealed that it can disrupt membrane integrity at higher concentrations, which is crucial for its antimicrobial properties.

Q & A

Q. How can researchers confirm the structural identity and purity of (2-hydroxyethyl)ammonium toluene-p-sulphonate in synthesized batches?

Methodological Answer: To confirm structural identity, use Nuclear Magnetic Resonance (NMR) spectroscopy for proton and carbon environments, Fourier-Transform Infrared (FT-IR) spectroscopy for functional group analysis (e.g., sulfonate S=O stretching at ~1180 cm⁻¹), and High-Performance Liquid Chromatography (HPLC) for purity assessment. Cross-reference with the compound’s CAS registry (52243-33-1) and compare retention times against certified standards. Elemental analysis (C, H, N, S) can validate stoichiometry .

Q. What are the critical parameters to optimize during the synthesis of this compound to ensure high yield and purity?

Methodological Answer: Key parameters include:

- Temperature control : Maintain 80–100°C during sulfonation to avoid side reactions (e.g., over-sulfonation).

- Stoichiometric ratios : Use a 1:1 molar ratio of p-toluenesulfonic acid to 2-hydroxyethylamine.

- Azeotropic distillation : Remove water to shift equilibrium toward product formation, as sulfonation is reversible .

Post-synthesis, recrystallize from ethanol-water mixtures to remove unreacted precursors.

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to prevent inhalation of aerosols.

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite).

- Storage : Keep in airtight containers away from moisture and oxidizing agents, as per SDS guidelines .

Advanced Research Questions

Q. How does the chemical stability of this compound vary under different storage conditions, and what degradation products are formed?

Methodological Answer: Conduct accelerated stability studies under ICH guidelines:

- Thermal stress : Store at 40°C/75% RH for 6 months; monitor via HPLC for hydrolysis products (e.g., p-toluenesulfonic acid and 2-hydroxyethylamine).

- Photostability : Expose to UV light (ICH Q1B) to detect sulfonate bond cleavage. Fluorinated analogues (e.g., perfluoroheptanesulfonate salts) show similar degradation pathways, forming sulfonic acids and ammonium by-products .

Q. What analytical methodologies are recommended for detecting and quantifying residual solvents or by-products in this compound samples?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile residuals (e.g., toluene, ethanol) with a DB-5MS column and electron ionization.

- Ion Chromatography (IC) : Quantify sulfate ions from sulfonate degradation.

- Headspace Analysis : Optimize for low-boiling solvents using static or dynamic methods. Reference USP protocols for validation (e.g., <500 ppm residual solvents) .

Q. What is the role of this compound in facilitating specific organic reactions, and how does its structure influence catalytic activity?

Methodological Answer: The compound acts as a phase-transfer catalyst in biphasic reactions due to its amphiphilic structure (hydrophobic toluene-p-sulfonate and hydrophilic ammonium groups). It enhances reaction rates in esterifications by stabilizing transition states through hydrogen bonding. Compare its efficacy to other sulfonate salts in model reactions (e.g., SN2 substitutions) to establish structure-activity relationships .

Q. How can researchers resolve discrepancies in reported solubility data for this compound across different studies?

Methodological Answer:

- Standardize solvent systems : Use USP-grade solvents (e.g., water, DMSO) and control temperature (±0.1°C).

- Gravimetric analysis : Saturate solutions, filter, and evaporate to determine solubility limits.

- Literature meta-analysis : Cross-reference with studies using identical CAS identifiers (52243-33-1) to isolate experimental variables (e.g., ionic strength, pH) .

Data Contradiction Analysis

Q. How should conflicting reports on the hygroscopicity of this compound be addressed?

Methodological Answer:

- Dynamic Vapor Sorption (DVS) : Measure mass changes at controlled humidity (0–90% RH) to generate adsorption/desorption isotherms.

- Karl Fischer Titration : Quantify water content in stored samples. Discrepancies often arise from impurities (e.g., residual solvents) or crystallinity differences. Purify via recrystallization and repeat assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.